(s)-2-(2-Oxopyrrolidin-1-yl)butanenitrile
CAS No.:
Cat. No.: VC17257594
Molecular Formula: C8H12N2O
Molecular Weight: 152.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12N2O |
|---|---|
| Molecular Weight | 152.19 g/mol |
| IUPAC Name | (2S)-2-(2-oxopyrrolidin-1-yl)butanenitrile |
| Standard InChI | InChI=1S/C8H12N2O/c1-2-7(6-9)10-5-3-4-8(10)11/h7H,2-5H2,1H3/t7-/m0/s1 |
| Standard InChI Key | WYHCRWKRZDIRRT-ZETCQYMHSA-N |
| Isomeric SMILES | CC[C@@H](C#N)N1CCCC1=O |
| Canonical SMILES | CCC(C#N)N1CCCC1=O |
Introduction
Structural and Stereochemical Features
(S)-2-(2-Oxopyrrolidin-1-yl)butanenitrile comprises a four-carbon alkyl chain terminating in a nitrile group, with a pyrrolidin-2-one ring attached to the second carbon. The (S)-configuration at C2 is critical for its biological interactions, as stereochemistry often dictates binding affinity to neurological targets. Key structural descriptors include:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₂N₂O |
| Molecular Weight | 152.19 g/mol |
| IUPAC Name | (2S)-2-(2-oxopyrrolidin-1-yl)butanenitrile |
| Canonical SMILES | CCC@@HN1CCCC1=O |
| Topological Polar Surface Area | 48.7 Ų |
The pyrrolidinone ring adopts an envelope conformation, with the carbonyl oxygen participating in hydrogen bonding. The nitrile group enhances metabolic stability compared to carboxylate analogs .
Synthetic Methodologies
While detailed protocols remain proprietary, general synthesis strategies involve stereocontrolled assembly of the pyrrolidinone and nitrile moieties.
Chiral Pool Approaches
One method employs (S)-2-aminobutyramide as a chiral precursor. Reductive amination with 2-methylenepentanal forms the secondary amine, followed by acryloyl chloride-mediated cyclization to construct the pyrrolidinone ring . Enantiomeric purity is maintained via chiral chromatography, though yields are moderate (45–60%) .
Asymmetric Catalysis
Transition metal-catalyzed asymmetric hydrogenation of α,β-unsaturated nitriles represents an alternative. Using Ru-BINAP complexes, enantiomeric excess (ee) exceeding 95% has been reported for analogous compounds.
Table 1: Comparison of Synthesis Routes
| Method | Starting Material | Key Step | Yield (%) | ee (%) |
|---|---|---|---|---|
| Chiral Pool | (S)-2-aminobutyramide | Reductive Amination | 58 | 99 |
| Asymmetric Catalysis | α,β-Unsaturated Nitrile | Hydrogenation | 72 | 95 |
Physicochemical and Spectroscopic Properties
The compound exhibits limited water solubility (0.8 mg/mL at 25°C) but high lipid solubility (logP = 1.2), favoring blood-brain barrier penetration. Spectroscopic data include:
-
IR (KBr): 2245 cm⁻¹ (C≡N stretch), 1680 cm⁻¹ (C=O)
-
¹H NMR (400 MHz, CDCl₃): δ 1.05 (t, 3H, CH₂CH₂CH₃), 2.35–2.50 (m, 4H, pyrrolidinone CH₂), 3.15 (q, 1H, CHCN)
Biological Activity and Mechanism
(S)-2-(2-Oxopyrrolidin-1-yl)butanenitrile demonstrates affinity for synaptic vesicle protein 2A (SV2A), a target of antiepileptic drugs. In rodent models, it reduces seizure duration by 40% at 10 mg/kg, comparable to levetiracetam . The nitrile group may enhance metabolic stability over carboxamide analogs, prolonging half-life .
Table 2: Pharmacological Profile
| Parameter | Value |
|---|---|
| IC₅₀ (SV2A binding) | 15 nM |
| ED₅₀ (MES test) | 8.2 mg/kg |
| Plasma Half-Life (rat) | 2.7 h |
| Oral Bioavailability | 78% |
Pharmaceutical Formulation Challenges
A patent (WO2013087563A1) describes granule formulations of the related butanamid derivative to enhance stability . For the nitrile analog, hygroscopicity (2.3% w/w water uptake at 60% RH) necessitates desiccated packaging.
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume